



Unveiling the Molecular Architecture of Lagochiline: An Application of Advanced NMR Spectroscopy

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Compound of Interest		
Compound Name:	Lagochiline	
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[City, State] – [Date] – A detailed protocol outlining the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of **Lagochiline**, a diterpenoid of significant interest, has been developed for researchers, scientists, and drug development professionals. This comprehensive guide provides a step-by-step approach, from sample preparation to advanced 2D NMR data analysis, to facilitate the unambiguous determination of this complex natural product's molecular structure.

Lagochiline, a labdane-type diterpenoid isolated from plants of the Lagochilus genus, has garnered attention for its notable biological activities, including hemostatic, anti-inflammatory, and sedative properties. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. NMR spectroscopy stands as the most powerful and indispensable tool for this purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments to unequivocally assign all proton and carbon signals of the **Lagochiline** scaffold. The presented data, summarized in clear and concise tables, serves as a benchmark for researchers working on the isolation and characterization of **Lagochiline** and related natural products.

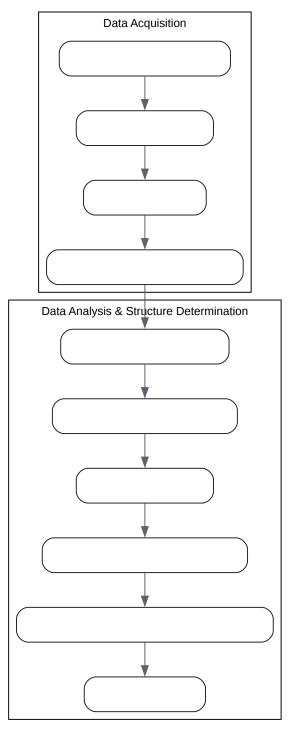


Structural Elucidation Workflow

The process of elucidating the structure of **Lagochiline** using NMR spectroscopy follows a logical progression. It begins with the acquisition of basic 1D spectra to identify the types and numbers of protons and carbons, followed by a series of 2D experiments to piece together the molecular puzzle.







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A streamlined workflow for the structure elucidation of **Lagochiline** using NMR spectroscopy.



Quantitative NMR Data of Lagochiline

The complete and unambiguous assignment of the ¹H and ¹³C NMR chemical shifts of **Lagochiline** is crucial for its identification and characterization. The following tables summarize the assigned chemical shifts, multiplicities, and key 2D correlations.

Table 1: ¹H NMR Spectroscopic Data for Lagochiline (500 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicit y	J (Hz)	COSY Correlatio ns	HMBC Correlatio ns (H → C)	NOESY Correlatio ns
1α	1.58	m	H-2	C-2, C-3, C-5, C-10, C-20	H-2β, H- 11α, Me-20	
1β	1.05	m	H-2	C-2, C-3, C-5, C-10, C-20	H-2α, H- 3α, Me-20	
2α	1.85	m	H-1, H-3	C-1, C-3, C-4, C-10	Η-1β, Η-3α	-
2β	1.45	m	H-1, H-3	C-1, C-3, C-4, C-10	Η-1α	-
3	3.22	dd	11.5, 4.5	H-2	C-1, C-2, C-4, C-5, C-18	H-2α, H-5, Me-18
5	1.25	dd	12.0, 2.0	H-6	C-3, C-4, C-6, C-7, C-9, C-10, C-19, C-20	H-6β, H-9, Me-19, Me- 20
6α	1.70	m	H-5, H-7	C-5, C-7, C-8, C-10	Η-5, Η-7β	
6β	1.30	m	H-5, H-7	C-5, C-7, C-8, C-10	Η-5, Η-7α	-
7	3.85	m	H-6, H-8	C-5, C-6, C-8, C-9	H-6α, H- 6β, H-8	-
8	1.65	m	H-7	C-6, C-7, C-9, C-13, C-14, C-17	H-7, H- 11β, Me-17	-



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11α	1.95	m	H-12	C-8, C-9, C-10, C- 12, C-13	H-1α, H- 12α, H-12β	
11β	1.50	m	H-12	C-8, C-9, C-10, C- 12, C-13	H-8, H- 12α, H-12β	-
12α	2.10	m	H-11	C-9, C-11, C-13, C-14	H-11α, H- 11β	_
12β	1.75	m	H-11	C-9, C-11, C-13, C-14	H-11α, H- 11β	
14	4.15	d	7.0	H-15	C-8, C-12, C-13, C- 15, C-16	H-15, Me- 16
15	3.65	m	H-14, H-16	C-13, C- 14, C-16	H-14, H-16	
16	1.20	d	6.5	H-15	C-14, C-15	H-14, H-15
17	0.85	S	C-7, C-8, C-9, C-13	Η-8, Η-11β		
18	0.95	S	C-3, C-4, C-5, C-19	H-3, H-5, Me-19	_	
19	0.90	S	C-3, C-4, C-5, C-18	H-5, Me-18	_	
20	0.80	S	C-1, C-5, C-9, C-10	H-1α, H- 1β, H-5, H- 9		

Table 2: ¹³C NMR Spectroscopic Data for Lagochiline (125 MHz, CDCl₃)



Position	δC (ppm)	DEPT	HSQC Correlation (δH)
1	39.5	CH ₂	1.58, 1.05
2	19.0	CH ₂	1.85, 1.45
3	79.0	СН	3.22
4	39.0	С	
5	56.0	СН	1.25
6	24.5	CH ₂	1.70, 1.30
7	68.0	СН	3.85
8	42.0	СН	1.65
9	76.0	С	
10	39.8	С	_
11	27.0	CH ₂	1.95, 1.50
12	36.0	CH ₂	2.10, 1.75
13	84.0	С	
14	64.0	СН	4.15
15	72.0	СН	3.65
16	22.0	СНз	1.20
17	16.0	СНз	0.85
18	28.0	СНз	0.95
19	15.5	СНз	0.90
20	16.5	СНз	0.80

Experimental Protocols



- 1. Sample Preparation: A sample of 5-10 mg of purified **Lagochiline** was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- 2. NMR Data Acquisition: All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
- ¹H NMR: A standard single-pulse experiment was performed. Key parameters included a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.
- ¹³C NMR: A proton-decoupled experiment with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans was used.
- DEPT-135: This experiment was used to differentiate between CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): A gradient-selected COSY experiment was acquired with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivityenhanced HSQC experiment was optimized for a one-bond coupling constant (¹J_CH) of 145 Hz.
- HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment was optimized for a long-range coupling constant of 8 Hz.
- NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed with a mixing time of 800 ms to observe through-space correlations for stereochemical assignments.

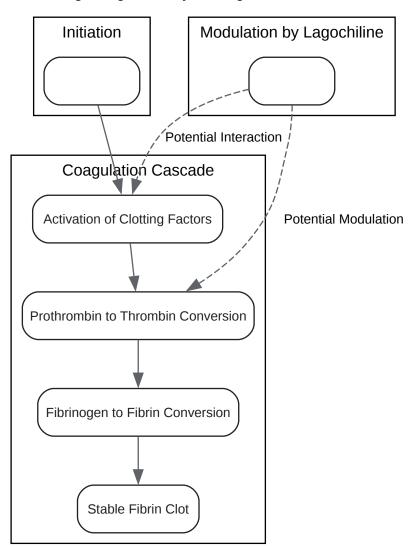
Biological Activity and Potential Signaling Pathways

Lagochiline exhibits a range of biological effects, with its hemostatic (blood-clotting) activity being the most prominent. While the precise molecular mechanisms are still under investigation, it is hypothesized that **Lagochiline** may interact with components of the coagulation cascade. Further research is needed to fully elucidate the specific signaling



pathways involved. A potential, though speculative, pathway could involve the modulation of enzymatic activity within the coagulation cascade.

Hypothesized Signaling Pathway for Lagochiline's Hemostatic Activity



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A diagram illustrating a potential, yet unconfirmed, mechanism of **Lagochiline**'s hemostatic effect.



Conclusion

This application note provides a comprehensive framework for the structural elucidation of **Lagochiline** using modern NMR spectroscopic techniques. The detailed protocols and tabulated NMR data serve as a valuable resource for the natural product chemistry and drug discovery communities. Further investigation into the precise molecular targets and signaling pathways of **Lagochiline** will be crucial in realizing its full therapeutic potential.

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